

suloctidil compared placebo neurosurgical patients

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Suloctidil

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Clinical Trial Findings: Suloctidil vs. Placebo

| Condition / Patient Population | Trial Design & Duration | Key Efficacy Findings | Source |
|--|--|---|--------|
| Moderate to Severe Mental Deterioration (n=30) | Double-blind, placebo-controlled; 6 months [1] | No significant difference vs. placebo on primary psychometric battery. Subgroup analysis: patients with <i>moderate</i> (not severe) deterioration showed significant improvement in Rey 15 words test [1]. | [1] |
| Atherosclerotic Cerebrovascular Disease (n=30) | Double-blind trial; 30 days [2] | Significant decrease in neurological symptoms and "good psychic improvement" reported with suloctidil [2]. | [2] |
| Idiopathic Recurrent Vein Thrombosis (n=31) | Double-blind, cross-over; 6 months [3] | 12 new thrombotic events (2 with pulmonary embolism) occurred during placebo phase. No new thrombotic events occurred during suloctidil phase [3]. | [3] |

Detailed Experimental Protocols

For researchers designing future trials, here is a detailed look at the methodologies from the key studies.

Trial in Mental Deterioration [1]

This study offers a robust model for evaluating cognitive endpoints.

- **Objective:** To assess the effect of **suloctidil** on the mental condition of elderly patients with moderate to severe mental deterioration.
- **Design:** Double-blind, parallel-group, placebo-controlled.
- **Participants:** 30 elderly patients.
- **Intervention:**
 - **Active Group:** 200 mg of **suloctidil**, three times daily.
 - **Control Group:** Matching placebo, three times daily.
- **Duration:** 6 months.
- **Outcome Measures:** A battery of clinical and psychometric evaluations. The **Rey Auditory Verbal Learning Test** (Rey 15 words test) was one of the key tools used to assess verbal memory.
- **Analysis Plan:** Comparison between groups at endpoint, with supplementary analysis of change from baseline within subgroups (moderate vs. severe deterioration).

Trial in Recurrent Vein Thrombosis [3]

This study demonstrates a methodology for assessing anti-thrombotic efficacy.

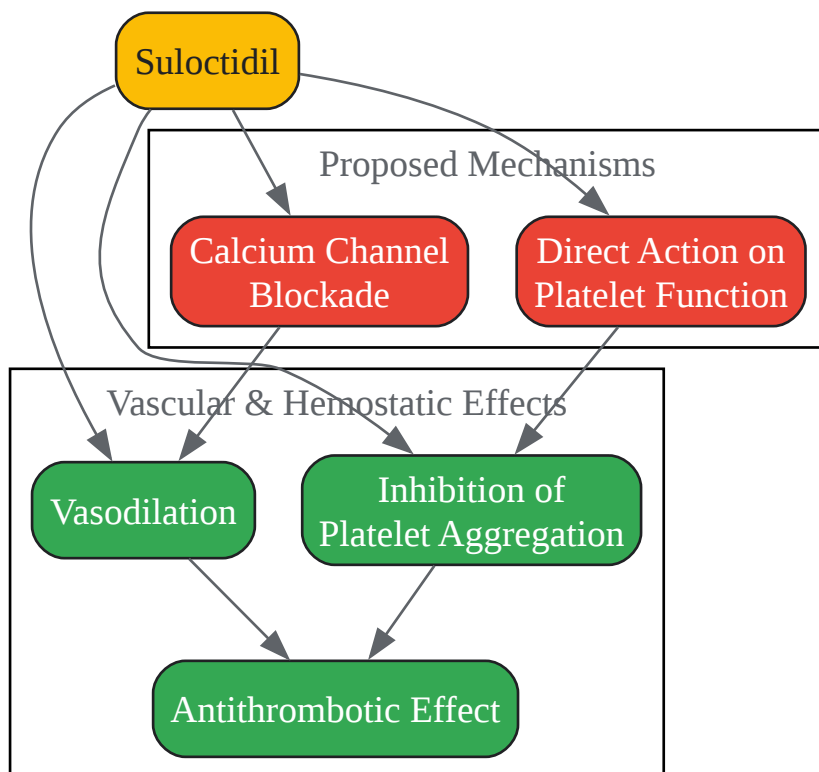
- **Objective:** To evaluate the clinical and biological activity of **suloctidil** in patients with idiopathic recurrent vein thrombosis who were previously unresponsive to other therapies.
- **Design:** Double-blind, cross-over, placebo-controlled.
- **Participants:** 31 patients.
- **Intervention:** Patients received either **suloctidil** or placebo for a period, then switched to the other treatment after a washout period.
- **Duration:** Total of 6 months.
- **Outcome Measures:**
 - **Clinical:** Occurrence of new thrombotic events and pulmonary embolism.
 - **Ultrasonic:** Venous flow measured by ultrasound.
 - **Biological Parameters:** Platelet retention and aggregation, levels of platelet factor 4 (PF4) and beta-thromboglobulin.

- **Assessment Frequency:** Monthly during the 6-month treatment.

Proposed Mechanisms of Action

The clinical effects of **suloctidil** are supported by preclinical research into its multifaceted mechanism of action, which can be visualized through its effects on vascular and neuronal pathways.

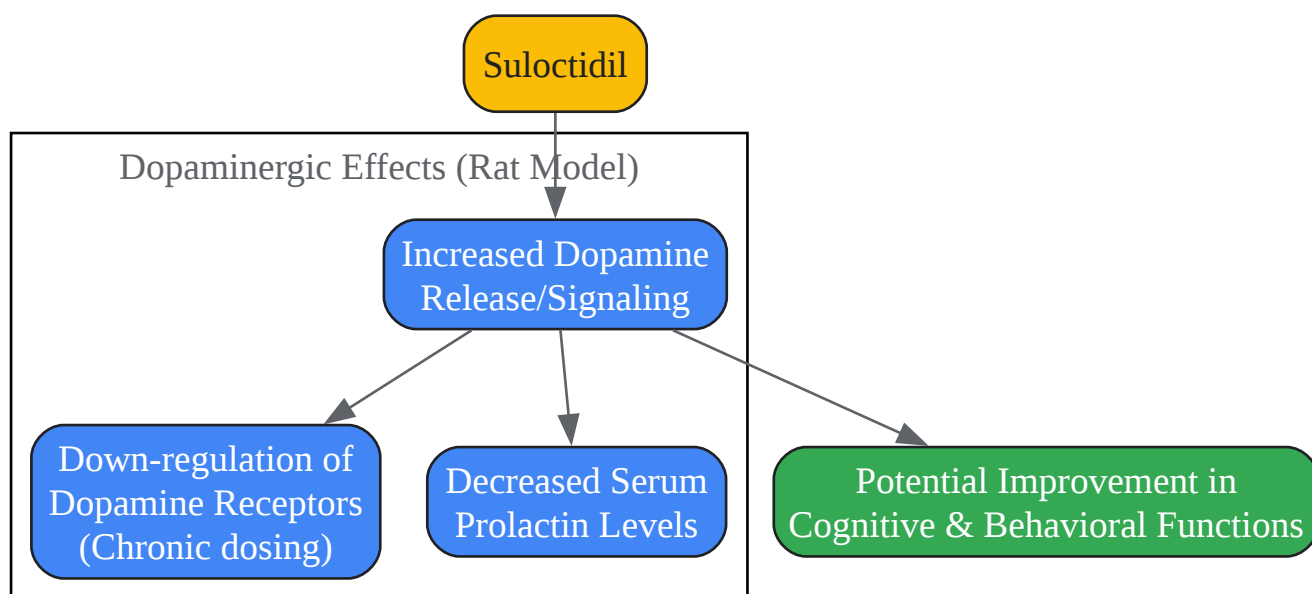
Vascular and Anti-thrombotic Pathways



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Diagram 1: **Suloctidil**'s proposed vascular and anti-thrombotic mechanisms, based on preclinical data [4] [5].

Neuronal Transmission Pathways



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Diagram 2: **Suloctidil**'s dopaminergic effects observed in animal models, suggesting a potential mechanism for cognitive action [6].

Interpretation & Research Implications

- **Patient Selection is Critical:** The most consistent finding is that disease stage or severity significantly impacts treatment outcomes. The subgroup analysis from [1] strongly suggests that **suloctidil** is unlikely to reverse **severe, established neuronal loss**, but may stabilize or improve function in **moderate, potentially vascular-related impairment**.
- **Mechanism-Informed Trial Design:** The proposed mechanisms suggest **suloctidil** may be most appropriate for conditions where cerebrovascular insufficiency, microthrombosis, or dopaminergic dysfunction play a key role. Future trials in neurosurgical patients (e.g., those with vasospasm risk or iatrogenic ischemia) could be designed around these specific hypotheses.
- **Addressing the Placebo Effect:** The use of double-blind, placebo-controlled designs [1] [3] [2] is essential in neurological and psychiatric trials, where subjective reporting and natural disease fluctuation are significant confounding factors [7].

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To cite this document: Smolecule. [suloctidil compared placebo neurosurgical patients]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544217#suloctidil-compared-placebo-neurosurgical-patients>]

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